molecular formula C8H6BrN3 B136524 7-Bromo-2-methylpyrido[2,3-b]pyrazine CAS No. 155629-94-0

7-Bromo-2-methylpyrido[2,3-b]pyrazine

Cat. No. B136524
M. Wt: 224.06 g/mol
InChI Key: VUTYRYIQTGJKBH-UHFFFAOYSA-N
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Description

7-Bromo-2-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic compound that is part of a broader class of pyrido[2,3-b]pyrazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. The presence of the bromine atom in the 7-position of the pyrido[2,3-b]pyrazine scaffold makes it a versatile intermediate for further chemical modifications through various coupling reactions .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. These compounds were synthesized using Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines, achieving good-to-excellent yields . Although not directly related to 7-Bromo-2-methylpyrido[2,3-b]pyrazine, these methods highlight the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds similar to 7-Bromo-2-methylpyrido[2,3-b]pyrazine has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was determined, revealing a planar molecular arrangement and a partial separation of charge within the molecule . This information is valuable for understanding the electronic properties and reactivity of the pyrido[2,3-b]pyrazine core.

Chemical Reactions Analysis

The bromine atom in 7-Bromo-2-methylpyrido[2,3-b]pyrazine is a reactive site that can participate in various chemical reactions, particularly in nucleophilic substitution and coupling reactions. The related literature indicates that brominated heterocycles can undergo reactions with S-nucleophiles or condensation reactions to yield a variety of products . These reactions are crucial for the diversification of the pyrido[2,3-b]pyrazine scaffold and the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-methylpyrido[2,3-b]pyrazine can be inferred from related compounds. For example, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its bromo derivative have been studied, revealing specific dihedral angles between the thienyl rings and the pyridopyrazine moiety . These structural details can affect the compound's solubility, stability, and reactivity, which are important parameters in the development of new pharmaceuticals or materials.

Scientific Research Applications

Optoelectronic Material Development

The compound 7-Bromo-2-methylpyrido[2,3-b]pyrazine is utilized in the development of organic optoelectronic materials. A study by Meti et al. (2017) elaborates on the synthesis of dipyrrolopyrazine (DPP) derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine. These compounds are synthesized through metal-free and metal-catalyzed amination, leading to efficient production of pyrrolopyrazines with promising optical and thermal properties for optoelectronic applications (Meti et al., 2017).

Crystal Structure Analysis

The crystal structures of pyrido[2,3-b]pyrazine derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine, have been studied to understand their molecular configurations. Popek and Crundwell (2019) analyzed the crystal structures of these compounds, noting the specific dihedral angles and inclinations in the bromo derivative, which are crucial for understanding their chemical and physical properties (Popek & Crundwell, 2019).

Synthesis and Biological Evaluation

7-Bromo-2-methylpyrido[2,3-b]pyrazine is also integral in the synthesis of various organic compounds with potential biological activities. For example, Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates using 7-bromothieno[2,3-b]pyrazine. These compounds were evaluated for antitumor activity, showing promise in inhibiting human tumor cells growth without significant toxicity in non-tumor cells (Rodrigues et al., 2021).

Corrosion Inhibition

Research has also explored the use of pyrazine derivatives, including 7-Bromo-2-methylpyrido[2,3-b]pyrazine, as corrosion inhibitors. A study by Obot and Gasem (2014) investigated the adsorption properties of pyrazine compounds on steel, indicating their potential as corrosion inhibitors. Their work involved quantum chemical calculations and molecular dynamics simulations to understand the binding energies and reactivity of these compounds on metal surfaces (Obot & Gasem, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

7-bromo-2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYRYIQTGJKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437541
Record name 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylpyrido[2,3-b]pyrazine

CAS RN

155629-94-0
Record name 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Blache, A Gueiffier, O Chavignon… - Journal of …, 1994 - Wiley Online Library
In this paper, we report the results of heterocyclizations in the pyrido[2,3‐b]pyrazine series to give the pyrido[2,3‐e] or [3,2‐e]pyrrolo[1,2‐a]pyrazine. The Clauson‐Kaas reaction on 2,3‐…
Number of citations: 17 onlinelibrary.wiley.com

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